5-amino-N'-hydroxypyridine-2-carboximidamide
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Overview
Description
5-amino-N'-hydroxypyridine-2-carboximidamide is a chemical compound that belongs to the class of hydroxypyridinones. These compounds are known for their ability to chelate metal ions, making them useful in various applications, particularly in the pharmaceutical industry. The compound’s structure includes an amino group, a hydroxyl group, and a carboxamidine group attached to a pyridine ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N'-hydroxypyridine-2-carboximidamide typically involves the reaction of 2-chloropyridine with hydroxylamine to form 2-hydroxypyridine. This intermediate is then reacted with an amine to introduce the amino group, followed by the addition of a carboxamidine group through a reaction with cyanamide under acidic conditions. The overall reaction conditions require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is also common. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-amino-N'-hydroxypyridine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halides like chlorine or bromine, along with catalysts such as palladium, are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine ketones, while reduction can produce various amines or alcohols. Substitution reactions can lead to the formation of halogenated pyridines or other substituted derivatives.
Scientific Research Applications
5-amino-N'-hydroxypyridine-2-carboximidamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: The compound’s ability to chelate metal ions makes it useful in studying metal ion transport and storage in biological systems.
Industry: The compound is used in the development of metal chelators for industrial processes, including water treatment and catalysis.
Mechanism of Action
The mechanism of action of 5-amino-N'-hydroxypyridine-2-carboximidamide involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its amino, hydroxyl, and carboxamidine groups. This chelation process can inhibit the activity of metal-dependent enzymes or facilitate the removal of excess metal ions from biological systems. The molecular targets include metal ions such as iron, copper, and zinc, and the pathways involved are related to metal ion transport and homeostasis.
Comparison with Similar Compounds
Similar Compounds
Hydroxypyridinones: These compounds share the hydroxyl and pyridine structure but may differ in the position and type of substituents.
Aminopyridines: Compounds with amino groups attached to the pyridine ring, but lacking the hydroxyl or carboxamidine groups.
Carboxamidines: Compounds with carboxamidine groups but different core structures.
Uniqueness
5-amino-N'-hydroxypyridine-2-carboximidamide is unique due to the combination of its functional groups, which provide a versatile platform for metal chelation. This makes it particularly effective in applications requiring strong and specific metal ion binding, such as in therapeutic agents for metal ion-related disorders or in industrial processes involving metal catalysis.
Properties
Molecular Formula |
C6H8N4O |
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Molecular Weight |
152.15 g/mol |
IUPAC Name |
5-amino-N'-hydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C6H8N4O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H,7H2,(H2,8,10) |
InChI Key |
KCQSBYIYZPJKOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1N)C(=NO)N |
Origin of Product |
United States |
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